molecular formula C20H16OSe B14662557 9-Methoxy-9-phenyl-9H-selenoxanthene CAS No. 52182-93-1

9-Methoxy-9-phenyl-9H-selenoxanthene

Cat. No.: B14662557
CAS No.: 52182-93-1
M. Wt: 351.3 g/mol
InChI Key: JKBIDFWYALREFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methoxy-9-phenyl-9H-selenoxanthene: is an organic compound that belongs to the family of selenoxanthenes These compounds are characterized by the presence of a selenium atom in the xanthene structure, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxy-9-phenyl-9H-selenoxanthene typically involves the reaction of 9-phenyl-9H-selenoxanthene with methoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the methoxy group at the 9-position of the selenoxanthene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 9-Methoxy-9-phenyl-9H-selenoxanthene is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology: Selenium is known for its antioxidant properties and its role in various biological processes .

Medicine: Research is ongoing to explore the potential medicinal applications of this compound. Selenium-containing compounds have been studied for their potential anticancer, antiviral, and anti-inflammatory properties .

Industry: In the materials science field, this compound can be used in the development of new materials with unique optical and electronic properties. Its structure allows for the design of materials with specific characteristics .

Mechanism of Action

The mechanism of action of 9-Methoxy-9-phenyl-9H-selenoxanthene involves its interaction with molecular targets and pathways in biological systems. The selenium atom in the compound can participate in redox reactions, influencing cellular processes such as oxidative stress and inflammation. The compound may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 9-Methoxy-9-phenyl-9H-selenoxanthene is unique due to the presence of both the methoxy group and the selenium atom in its structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

52182-93-1

Molecular Formula

C20H16OSe

Molecular Weight

351.3 g/mol

IUPAC Name

9-methoxy-9-phenylselenoxanthene

InChI

InChI=1S/C20H16OSe/c1-21-20(15-9-3-2-4-10-15)16-11-5-7-13-18(16)22-19-14-8-6-12-17(19)20/h2-14H,1H3

InChI Key

JKBIDFWYALREFN-UHFFFAOYSA-N

Canonical SMILES

COC1(C2=CC=CC=C2[Se]C3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.